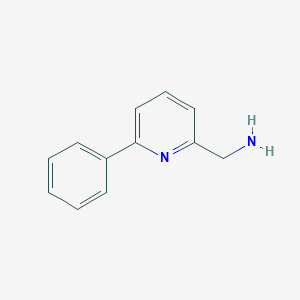
2-(Aminomethyl)-6-phenylpyridine
Vue d'ensemble
Description
2-(Aminomethyl)-6-phenylpyridine is an organic compound with a chemical formula of C10H12N2. It is a colorless, crystalline solid that is soluble in organic solvents, such as dimethyl sulfoxide and acetone. It is a structural isomer of the more common 2-(aminomethyl)-4-phenylpyridine. 2-(Aminomethyl)-6-phenylpyridine has a wide range of uses in organic synthesis, as a catalyst, and in the production of pharmaceuticals.
Applications De Recherche Scientifique
Synthesis and Structure
Synthesis and Catalytic Properties : 2-(Aminomethyl)-6-phenylpyridine derivatives have been used in the synthesis of CNN pincer palladium(II) and ruthenium(II) complexes. These complexes have shown significant catalytic activities, such as in the allylation of aldehydes and the transfer hydrogenation of ketones. These applications demonstrate the utility of 2-(Aminomethyl)-6-phenylpyridine in catalysis and materials science (Wang et al., 2011).
Complex Synthesis and Photophysical Properties : The compound has also been involved in the synthesis of functionalized polypyridine ligands used to prepare cyclometalated complexes of Iridium(III). These complexes exhibit notable photophysical properties and redox behavior, indicating potential applications in photochemistry and electrochemistry (Neve et al., 1999).
Chemical Reactions and Properties
Chemical Reactivity and Molecular Structure : Studies on the reactivity of various derivatives of 2,6-dihalogenopyridines, including 2-(Aminomethyl)-6-phenylpyridine, have provided insights into their chemical behavior and potential applications in synthetic chemistry (Streef et al., 1985).
Aminomethylation Reactions : The aminomethylation reactions of 2-(Aminomethyl)-6-phenylpyridine and related compounds have been studied for their potential in creating new chemical entities, which can be of importance in the development of new materials or pharmaceuticals (Smirnov et al., 1973).
Biological and Medicinal Applications
Neurotropic Activity : Research has been conducted on the neurotropic activity of new derivatives of 2-(Aminomethyl)-6-phenylpyridine, indicating potential applications in the development of therapeutic agents for neurological disorders (Palamarchuk et al., 2021).
Multipotent Drugs for Neurological Diseases : Derivatives of 2-(Aminomethyl)-6-phenylpyridine have been explored as multipotent therapeutic molecules for diseases like Alzheimer's, highlighting their potential in medicinal chemistry (Samadi et al., 2010).
Propriétés
IUPAC Name |
(6-phenylpyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIJLYUDLSFLDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578172 | |
| Record name | 1-(6-Phenylpyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-6-phenylpyridine | |
CAS RN |
162614-74-6 | |
| Record name | 1-(6-Phenylpyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




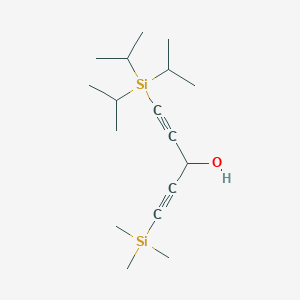
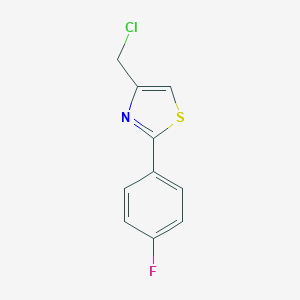
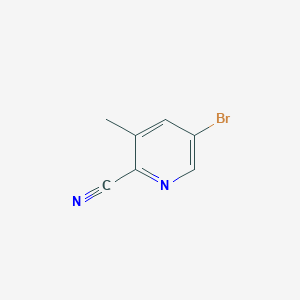
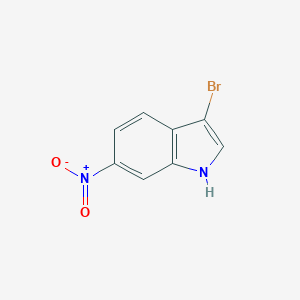
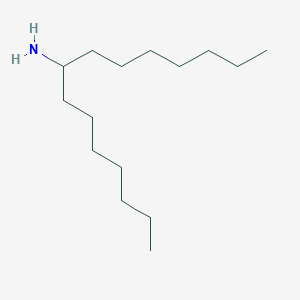
![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)
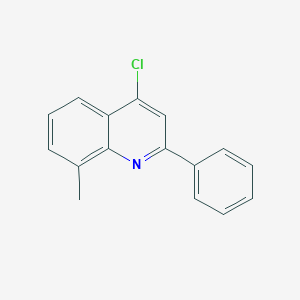
![Benzyl[(4-methoxyphenyl)methyl]amine](/img/structure/B176431.png)

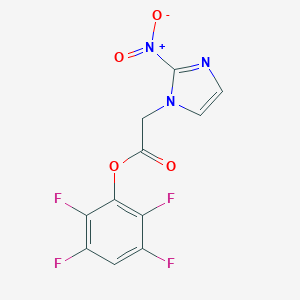
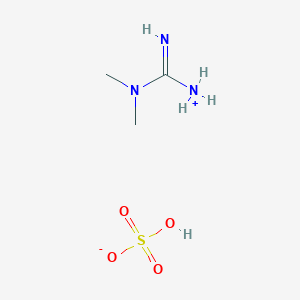
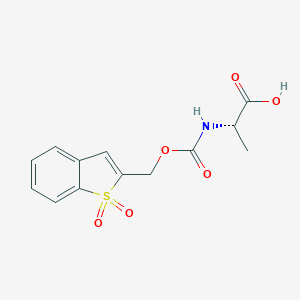
![[2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate](/img/structure/B176457.png)